
Hpk1-IN-7: Application Notes and Protocols for
Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hpk1-IN-7

Cat. No.: B8193499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)

signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and plays a crucial

role in dampening immune responses, thereby preventing excessive inflammation and

autoimmunity.[4][5] However, in the context of cancer, HPK1's inhibitory function can impede

the body's natural anti-tumor immunity.[6] Inhibition of HPK1 has emerged as a promising

therapeutic strategy in immuno-oncology to enhance T-cell activation and promote tumor cell

killing.[7][8]

Hpk1-IN-7 is a potent and selective, orally active small molecule inhibitor of HPK1.[9][10]

These application notes provide a comprehensive overview of Hpk1-IN-7, including its

biochemical and cellular activity, pharmacokinetic profile, and detailed protocols for its use in

key immuno-oncology experiments.
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Target IC50 (nM) Assay Type Reference

HPK1 2.6 Biochemical [9][10]

IRAK4 59 Biochemical [9][10]

GLK (MAP4K3) 140 Biochemical [9][10]

Fms/CSFR 3.2 Biochemical

FLT3 25.4 Biochemical

AMPKA1 44.3 Biochemical

cKIT 45.7 Biochemical

MST1 55.1 Biochemical

In Vivo Efficacy of Hpk1-IN-7 in Combination with Anti-
PD1

Animal Model Treatment
Dosage &
Administration

Outcome Reference

MC38 Syngeneic

Tumor Model

(Mice)

Hpk1-IN-7 + anti-

PD1

100 mg/kg, oral,

twice daily for 28

days

100% cure rate [4][9]

MC38 Syngeneic

Tumor Model

(Mice)

anti-PD1 alone Not specified 20% cure rate [4][9]
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Parameter Value Dosing Reference

Plasma Clearance 43 mL/min/kg 1 mg/kg, intravenous [9]

Volume of Distribution 4.4 L/kg 1 mg/kg, intravenous [9]

Cmax 5.3 µM 20 mg/kg, oral [9]

AUC (0-24h) 19 µM·h 20 mg/kg, oral [9]

Oral Bioavailability ~100% Calculated [9]

Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
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Caption: Hpk1-IN-7 blocks HPK1, leading to enhanced T-cell activation.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for assessing Hpk1-IN-7 efficacy in a syngeneic mouse model.
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Experimental Protocols
In Vitro HPK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of Hpk1-IN-7 against HPK1 kinase. This

protocol is adapted from commercially available ADP-Glo™ kinase assay platforms.

Materials:

Recombinant HPK1 enzyme

Myelin Basic Protein (MBP) substrate

ATP

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Hpk1-IN-7 (or other test compounds) dissolved in DMSO

ADP-Glo™ Reagent (Promega)

Kinase Detection Reagent (Promega)

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of Hpk1-IN-7 in DMSO. A typical starting

concentration is 10 mM. Further dilute the compounds in kinase assay buffer to achieve the

desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

Kinase Reaction Setup:

Add 1 µL of diluted Hpk1-IN-7 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 2 µL of HPK1 enzyme solution (e.g., 3 ng/µL in kinase assay buffer) to each well,

except for the "no enzyme" control wells.
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Prepare a substrate/ATP mix containing MBP and ATP in kinase assay buffer.

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

Incubation: Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of Hpk1-IN-7 relative

to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic

curve.

Cellular Phospho-SLP-76 (Ser376) Flow Cytometry
Assay
Objective: To measure the effect of Hpk1-IN-7 on the phosphorylation of SLP-76 at Ser376 in

T-cells following TCR stimulation.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

RPMI-1640 medium with 10% FBS

Anti-CD3/CD28 antibodies for T-cell stimulation

Hpk1-IN-7 dissolved in DMSO
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Fixation Buffer (e.g., BD Cytofix™)

Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

Fluorochrome-conjugated antibodies:

Anti-pSLP-76 (Ser376)

Anti-CD4 (for PBMC)

Anti-CD8 (for PBMC)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Flow cytometer

Procedure:

Cell Preparation: Isolate PBMCs from healthy donor blood or culture Jurkat cells. Resuspend

cells in RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.

Compound Treatment: Aliquot cells into tubes and pre-incubate with various concentrations

of Hpk1-IN-7 or DMSO (vehicle control) for 1-2 hours at 37°C.

T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the cell suspensions to a final

concentration of 1-2 µg/mL each. Incubate for 15-30 minutes at 37°C.

Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for

10-15 minutes at 37°C.

Permeabilization: Wash the cells with staining buffer. Resuspend the cell pellet in ice-cold

Permeabilization Buffer and incubate on ice for 30 minutes.

Staining:

Wash the cells twice with staining buffer to remove the permeabilization buffer.
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Resuspend the cells in the antibody cocktail containing anti-pSLP-76 (Ser376) and cell

surface markers (if using PBMCs).

Incubate for 30-60 minutes at room temperature, protected from light.

Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow

cytometer.

Data Analysis: Gate on the T-cell populations (CD4+ and CD8+ if using PBMCs). Analyze the

median fluorescence intensity (MFI) of pSLP-76 (Ser376) in the different treatment groups.

In Vivo Efficacy Study in MC38 Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of Hpk1-IN-7 alone and in combination with an

anti-PD1 antibody in a syngeneic mouse model of colon cancer.

Materials:

C57BL/6 mice (female, 6-8 weeks old)

MC38 colon adenocarcinoma cells

Matrigel (optional)

Hpk1-IN-7

In vivo formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]

Anti-mouse PD1 antibody (e.g., clone RMP1-14)

Isotype control antibody

Calipers for tumor measurement

Sterile syringes and needles

Procedure:

Tumor Cell Implantation:
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Harvest MC38 cells and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration

of 1 x 10⁷ cells/mL.

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements

every 2-3 days once tumors are palpable. Tumor volume can be calculated using the

formula: (Length x Width²)/2.

Randomization and Treatment:

When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment

groups (n=8-10 mice per group).

Group 1: Vehicle control (oral, twice daily) + Isotype control (intraperitoneal, twice weekly)

Group 2: Hpk1-IN-7 (100 mg/kg, oral, twice daily) + Isotype control

Group 3: Vehicle control + anti-PD1 antibody

Group 4: Hpk1-IN-7 + anti-PD1 antibody

Continued Monitoring: Continue to measure tumor volume and body weight twice weekly.

Monitor the overall health of the animals.

Study Endpoint: The study may be terminated when tumors in the control group reach a pre-

determined maximum size (e.g., 2000 mm³), or after a set duration (e.g., 28 days). Euthanize

mice if they show signs of excessive distress or weight loss.

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze

survival data using Kaplan-Meier curves. Statistical significance between groups can be

determined using appropriate statistical tests (e.g., t-test, ANOVA).

Conclusion
Hpk1-IN-7 is a valuable research tool for investigating the role of HPK1 in immuno-oncology.

Its high potency, selectivity, and oral bioavailability make it suitable for a range of in vitro and in

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b8193499?utm_src=pdf-body
https://www.benchchem.com/product/b8193499?utm_src=pdf-body
https://www.benchchem.com/product/b8193499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8193499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


vivo studies. The protocols provided herein offer a starting point for researchers to explore the

therapeutic potential of HPK1 inhibition in enhancing anti-tumor immunity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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